![molecular formula C16H22N2O2 B2503797 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2199276-09-8](/img/structure/B2503797.png)
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine
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Description
Synthesis Analysis
The synthesis of compounds like CPP-115 often involves the use of nitrogen heterocycles, such as the pyrrolidine ring . The pyrrolidine ring is a versatile scaffold for creating biologically active compounds . The synthesis strategies can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been identified as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer’s disease . It significantly increases the level of acetylcholine in the brain without affecting that in the intestine . This advantage is expected to reduce the peripheral side effects caused by donepezil, the first-line drug for the treatment of Alzheimer’s disease .
Neuroprotective Effects
The compound exhibits neuroprotective effects . It improves the levels of acetylcholine and synaptophysin in the brain . These effects are beneficial for cognitive impairment improvement .
Drug Designing
Piperidine-containing compounds, like the one , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound can be used as a suitable substrate for the synthesis of biologically active piperidines .
Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are related to the compound , have been designed as clinically Crizotinib-resistant ALK and ROS1 dual inhibitors .
Anticancer Activity
Some indole derivatives, which can be synthesized from the compound , have shown cytotoxicity against selected human cancer cell lines . They have the potential to be developed into anticancer drugs .
properties
IUPAC Name |
cyclopropyl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-2-8-17-15(12)20-11-13-6-9-18(10-7-13)16(19)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNWEYXNWSAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine |
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